molecular formula C23H25ClN2O3 B256532 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B256532
Poids moléculaire: 412.9 g/mol
Clé InChI: BWFBYOSUPBPHBK-XUTLUUPISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CEP-1347 and has been extensively studied for its pharmacological properties and potential therapeutic uses.

Mécanisme D'action

The mechanism of action of CEP-1347 is not fully understood, but it is believed to act by inhibiting the activity of c-Jun N-terminal kinase (JNK). JNK is a protein kinase that is involved in various cellular processes, including apoptosis, inflammation, and stress response. Inhibition of JNK activity by CEP-1347 has been shown to have neuroprotective effects and may also have anti-cancer properties.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of JNK and reduce the production of pro-inflammatory cytokines. CEP-1347 has also been shown to increase the expression of anti-apoptotic proteins and reduce the production of reactive oxygen species. These effects contribute to the neuroprotective properties of CEP-1347.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-1347 has several advantages for use in lab experiments. It is a potent inhibitor of JNK and has been extensively studied for its pharmacological properties. However, there are also limitations to its use. CEP-1347 is a complex molecule that requires a complex synthesis method, which may limit its availability for use in lab experiments.

Orientations Futures

There are several future directions for the study of CEP-1347. One area of research is the development of more efficient synthesis methods for CEP-1347. Another area of research is the study of its potential therapeutic uses in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, the mechanism of action of CEP-1347 is not fully understood, and further research is needed to elucidate its mode of action.

Méthodes De Synthèse

The synthesis of CEP-1347 is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with dimethylamine to form 4-chlorobenzaldehyde dimethyl acetal. This intermediate is then reacted with 2,5-dimethylphenyl isocyanate to form the corresponding urea derivative. The final step involves the cyclization of the urea derivative to form CEP-1347.

Applications De Recherche Scientifique

CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have neuroprotective properties and has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and Huntington's disease. CEP-1347 has also been studied for its potential use in the treatment of cancer and has been found to have anti-cancer properties.

Propriétés

Nom du produit

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Formule moléculaire

C23H25ClN2O3

Poids moléculaire

412.9 g/mol

Nom IUPAC

(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25ClN2O3/c1-14-5-6-15(2)18(13-14)21(27)19-20(16-7-9-17(24)10-8-16)26(12-11-25(3)4)23(29)22(19)28/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+

Clé InChI

BWFBYOSUPBPHBK-XUTLUUPISA-N

SMILES isomérique

CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O

SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O

SMILES canonique

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.